4-(2-Aminopropyl)phenol
Overview
Description
4-(2-Aminopropyl)phenol is a major metabolite of Amphetamine, a sympathomimetic and psychotropic drug which is extensively metabolized in the liver and in the brain .
Molecular Structure Analysis
The molecular weight of 4-(2-Aminopropyl)phenol is 151.21 . The InChI code is 1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3
.
Chemical Reactions Analysis
Phenols, including 4-(2-Aminopropyl)phenol, are very reactive towards electrophilic aromatic substitution . They can be oxidized to a quinone .
Scientific Research Applications
Ophthalmology: Diagnostic Agent for Horner’s Syndrome
Hydroxyamphetamine: is used in ophthalmology as a diagnostic agent, particularly in eye drops to induce mydriasis (pupil dilation). This application is crucial for diagnosing Horner’s Syndrome , where it helps determine the location of a lesion in the sympathetic pathway. The response of the pupil to hydroxyamphetamine can indicate whether the lesion is preganglionic or postganglionic .
Neurology: Study of Sympathetic Nervous System
As a sympathomimetic drug, hydroxyamphetamine stimulates the release of norepinephrine from nerve synapses. This property makes it valuable for studying the functioning and disorders of the sympathetic nervous system . It can help in understanding conditions like autonomic dysreflexia and orthostatic hypotension .
Psychiatry: Potential Treatment for ADHD
Hydroxyamphetamine has been explored for its potential in treating psychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD) . Its stimulant properties can help increase attention and reduce impulsivity in patients with ADHD .
Addiction Medicine: Drug Dependence and Withdrawal
The compound’s stimulant effects are also being investigated for treating drug dependence and withdrawal . It may aid in managing symptoms associated with the cessation of drug use, particularly in cases of cocaine and opioid dependence .
Pharmacology: Monoamine Oxidase Inhibition
Research into hydroxyamphetamine has shown that it can inhibit the activity of monoamine oxidases (MAOs), particularly type A (MAO-A). This inhibition is significant for studying the metabolism of neurotransmitters like serotonin and catecholamines, which has implications for treating various mood disorders .
Toxicology: Forensic Analysis of Amphetamine Metabolites
In forensic toxicology, hydroxyamphetamine is relevant as a major metabolite of amphetamine and certain substituted amphetamines. Its unique properties can be used to establish the presence of these substances in biological samples, aiding in legal and clinical investigations .
Endocrinology: Research on Hormonal Response
The ability of hydroxyamphetamine to stimulate the sympathetic nervous system can be utilized in endocrinological research to study hormonal responses, such as the release of adrenaline and noradrenaline under stress conditions .
Emergency Medicine: Management of Hypotensive Crises
Hydroxyamphetamine’s sympathomimetic action can be applied in emergency medicine for the management of acute hypotensive crises. By causing the release of norepinephrine, it can help elevate blood pressure in critical situations .
Safety And Hazards
Future Directions
4-(2-Aminopropyl)phenol is used as a diagnostic and pharmacological agent. It is also known to be a potent inhibitor of dopamine uptake in the brain, and has been shown to affect locomotor activity in a clinical study . The future directions of this compound could involve further exploration of these properties and potential applications.
properties
IUPAC Name |
4-(2-aminopropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKNHHRFLCDOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
306-21-8 (hydrobromide) | |
Record name | Hydroxyamfetamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023134 | |
Record name | (+/-)-4-Hydroxyamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydroxyamphetamine hydrobromide is an indirect acting sympathomimetic agent which causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis. | |
Record name | Hydroxyamphetamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09352 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
4-(2-Aminopropyl)phenol | |
CAS RN |
103-86-6 | |
Record name | Hydroxyamphetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyamfetamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyamphetamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09352 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | hydroxyamphetamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-4-Hydroxyamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminopropyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYAMPHETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQR280JW2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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